(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride
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Overview
Description
(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride is a complex organic compound with a unique structure that includes a pyrrolo-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride typically involves the use of α-amino ketones and O-acyl oximes. A notable method includes a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components, combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could result in various reduced forms of the compound.
Scientific Research Applications
(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo-oxazine derivatives and related heterocyclic compounds. Examples include trifluorotoluene and other fluorinated organic compounds .
Uniqueness
What sets (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
KZAARVOMJFVMAJ-UOERWJHTSA-N |
Isomeric SMILES |
CN1CCO[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CN1CCOC2C1CNC2.Cl |
Origin of Product |
United States |
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